molecular formula C20H21F3N2O3S B2790031 N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690962-30-2

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2790031
CAS RN: 690962-30-2
M. Wt: 426.45
InChI Key: YGEZDQXRCRYNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TEC kinase. By blocking these kinases, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This leads to the inhibition of tumor growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been extensively studied in preclinical models. In vitro studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases. In vivo studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide reduces tumor growth and improves survival in animal models of cancer. It also suppresses the immune response in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is its specificity for BTK, ITK, and TEC kinase. This makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases, as it minimizes off-target effects. However, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide research. One direction is to investigate its potential as a combination therapy with other cancer drugs or immunomodulatory agents. Another direction is to explore its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and delivery of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and to investigate its potential toxicity in humans.
Conclusion
In conclusion, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK, ITK, and TEC kinase makes it an attractive therapeutic target, and its biochemical and physiological effects have been extensively studied in preclinical models. While there are some limitations for lab experiments, there are several future directions for N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide research that hold promise for the development of new cancer and autoimmune disease therapies.

Synthesis Methods

The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, including the synthesis of the azepane ring, the introduction of the carbonyl group, and the coupling of the phenyl ring with the trifluoromethylbenzenesulfonamide group. The final product is a white powder that is soluble in DMSO and has a molecular weight of 498.6 g/mol.

Scientific Research Applications

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a critical role in the development and progression of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)16-6-5-7-18(14-16)29(27,28)24-17-10-8-15(9-11-17)19(26)25-12-3-1-2-4-13-25/h5-11,14,24H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEZDQXRCRYNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

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